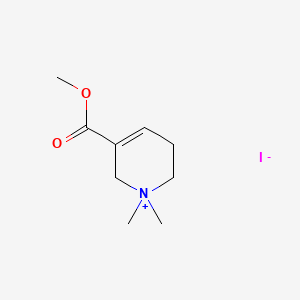

Arecoline methiodide

Description

Historical Context and Significance in Chemical Neuroscience Research

The study of arecoline (B194364) and its derivatives has a history rooted in traditional medicine, particularly in the use of areca nuts. Arecoline itself was first isolated in 1888, and its synthesis was reported in 1891, with its chemical structure elucidated in 1907 wikipedia.orgnih.govnih.gov. Historically, arecoline was employed as an antiparasitic drug and was listed in various pharmacopoeias, though it has largely been superseded by more modern pharmaceuticals iarc.fr.

In the realm of chemical neuroscience, arecoline's significance stems from its activity as a cholinergic agent. It acts as a partial agonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors (mAChRs and nAChRs) researchgate.netresearchgate.netresearchgate.netnih.gov. These receptors are fundamental to numerous neurological processes, including learning, memory, attention, and autonomic regulation ontosight.ai. The ability of arecoline and its derivatives to interact with these critical neurotransmitter systems has positioned them as important probes for understanding cholinergic function and dysfunction. Arecoline methiodide, specifically, has been utilized in research to explore the structure-activity relationships of cholinergic ligands and to investigate the mechanisms underlying receptor activation and modulation nih.govnih.govvulcanchem.com.

Overview of Alkaloid Research Related to Arecoline Core Structures

The areca nut (Areca catechu) is a rich source of alkaloids, with arecoline being the most abundant and pharmacologically active component nih.govmdpi.comresearchgate.netchemicalbook.in. Besides arecoline, other major related alkaloids include arecaidine (B1214280), guvacoline (B1596253), and guvacine. These compounds share a common tetrahydropyridine (B1245486) ring structure, with variations in their functional groups, such as ester and methyl substituents mdpi.comresearchgate.netfda.govsciencemadness.org.

Research into these related alkaloids has provided a broader understanding of the cholinergic activity associated with the areca nut complex. Studies have explored their differential affinities and efficacies at various muscarinic and nicotinic receptor subtypes, contributing to the mapping of the cholinergic pharmacophore researchgate.netnih.govmdpi.com. For instance, arecaidine, a metabolite of arecoline, is known to be a GABA reuptake inhibitor, suggesting a broader neurochemical profile for the areca alkaloid family wikipedia.org. The investigation of these structurally similar compounds allows researchers to dissect the specific contributions of different chemical features to pharmacological activity, thereby refining hypotheses about receptor binding and downstream signaling researchgate.netnih.gov.

Structural Basis for Pharmacological Investigation of Quaternary Ammonium (B1175870) Alkaloids

Quaternary ammonium compounds, characterized by a positively charged nitrogen atom bonded to four carbon atoms, possess distinct physicochemical properties that influence their biological interactions. In the context of this compound, the methylation of the nitrogen atom to form a permanent positive charge (quaternization) is a key structural feature ontosight.ai. This quaternization prevents the compound from crossing the blood-brain barrier as readily as tertiary amine alkaloids like arecoline itself, potentially localizing its effects to peripheral cholinergic systems or specific brain regions if administered directly ontosight.ai.

The rigid, charged nature of quaternary ammonium salts like this compound is crucial for their interaction with the binding sites of acetylcholine receptors nih.govvulcanchem.comresearchgate.net. These sites typically contain anionic residues that electrostatically interact with the positively charged quaternary nitrogen. The specific arrangement of functional groups around this charged center dictates the affinity and efficacy of the compound at different receptor subtypes. For example, studies comparing this compound with other related compounds have highlighted how structural rigidity and the precise positioning of functional groups influence receptor subtype selectivity and the nature of the receptor-ligand complex nih.govnih.gov.

Research using this compound has often focused on its binding kinetics and functional consequences at nicotinic and muscarinic receptors. For instance, studies have investigated its binding affinity to the Torpedo acetylcholine receptor, revealing specific binding sites and conformational changes upon ligand interaction nih.gov. The semirigid nature of this compound has been implicated in its preferential induction of certain channel states in nicotinic receptors, demonstrating how subtle structural differences can translate into distinct functional outcomes nih.gov.

Data Tables: Pharmacological Interactions and Binding Affinities

The following tables summarize key research findings related to the pharmacological interactions and binding characteristics of this compound and related compounds.

Table 1: Receptor Binding and Functional Activity of this compound

| Compound | Receptor Target | Binding Affinity (Kd) | Potency (EC50) | Functional Effect | Reference |

| This compound | Torpedo Nicotinic Acetylcholine Receptor | 99 ± 12 nM | 31 ± 5 µM | Agonist; binds to two sites per receptor; induces lower conductance channel states; ~3-fold more potent than acetylcholine | nih.gov |

| This compound | Muscarinic Receptors (Rat Brain) | ~7-fold lower than acetylcholine | N/A | Competes with [³H]N-methylscopolamine binding | nih.gov |

Table 2: Comparative Potency of Nicotinic Agonists on Frog Rectus Abdominis Muscle

| Compound | Relative Potency vs. Carbamylcholine (B1198889) | 95% Confidence Interval |

| Ferruginine (B134780) Methiodide | 3.3 | 2.7-4.0 |

| Arecolone Methiodide | 8.6 | 7.5-10.0 |

| This compound | Not specified in source | Not specified in source |

Note: While ferruginine methiodide and arecolone methiodide are listed with relative potencies, specific data for this compound in this comparative assay were not detailed in the provided search result vulcanchem.com.

Table 3: Alkaloid Distribution in Areca Nut (Stage 3)

| Alkaloid | Region of Segregation | Relative Abundance |

| Arecoline | B region | High |

| Arecaidine | B region | Present |

| Guvacoline | B region | Present |

| Guvacine | W region | Present |

Note: This table reflects findings on the spatial distribution of alkaloids within the areca nut, with B region and W region referring to distinct tissue areas within the nut pradeepresearch.org.

Structure

3D Structure of Parent

Properties

CAS No. |

4554-30-7 |

|---|---|

Molecular Formula |

C9H16INO2 |

Molecular Weight |

297.13 g/mol |

IUPAC Name |

methyl 1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-5-carboxylate;iodide |

InChI |

InChI=1S/C9H16NO2.HI/c1-10(2)6-4-5-8(7-10)9(11)12-3;/h5H,4,6-7H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

WXJOLIZPHGZZKX-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC=C(C1)C(=O)OC)C.[I-] |

Canonical SMILES |

C[N+]1(CCC=C(C1)C(=O)OC)C.[I-] |

Other CAS No. |

4554-30-7 |

Synonyms |

arecoline methiodide |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Arecoline Methiodide

Established Synthetic Pathways for Arecoline (B194364) and its Quaternized Forms

The synthesis of arecoline and its quaternized forms, such as arecoline methiodide, typically begins with arecoline itself or its precursors. Arecoline is a methyl ester of arecaidine (B1214280) chemicalbook.in.

Synthesis from Nicotinic Acid Derivatives

While direct synthesis of arecoline from nicotinic acid derivatives is less commonly detailed in primary literature for arecoline itself, the structural similarity to nicotinic acid is noted wikipedia.org. Historically, early synthetic approaches to arecoline involved steps that could be conceptually linked to modifications of pyridine (B92270) rings, which are derived from nicotinic acid. For instance, Jahns's early synthesis involved heating methyl nicotinate (B505614) with methyl iodide to form the N-methylpyridinium salt, followed by reduction wikipedia.org. This pathway highlights the use of pyridine-based precursors and quaternization steps.

Alternative Synthetic Routes Involving Multicomponent Reactions

Multicomponent reactions (MCRs) offer efficient pathways for the synthesis of complex molecules in a single step. While specific MCRs directly yielding this compound are not extensively detailed in the provided search results, MCRs have been employed in the synthesis of arecoline derivatives. For example, one study describes a multicomponent, one-pot synthesis for achieving substituted imidazoles incorporated into a pyridine ring, followed by N-methylation with methyl iodide to yield the methyl iodide salt, which then underwent reduction to form novel N-alkyl/aryl substituted imidazol-2-yl arecolines researchgate.net. This demonstrates the applicability of MCRs in creating arecoline-like structures and their subsequent quaternization.

Design and Synthesis of this compound Analogs and Derivatives

Research efforts have focused on modifying the arecoline structure to enhance its pharmacological properties, particularly receptor selectivity and stability.

Rational Design of Structural Modifications for Receptor Selectivity

Arecoline itself exhibits activity at both muscarinic acetylcholine (B1216132) receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs), with limited subtype selectivity researchgate.netplos.org. To achieve greater selectivity, structural modifications have been explored. For instance, replacing the ester group in arecoline with more stable heterocyclic rings like oxadiazole or thiadiazole has been investigated to improve pharmacological properties uni-regensburg.de. Furthermore, studies have synthesized arecoline derivatives designed to target specific mAChR subtypes, such as M1, aiming for improved affinity and subtype selectivity for potential use in neurodegenerative diseases nih.gov. Analogs like isoarecolone (B10153) and 1-(4-methylpiperazin-1-yl) ethanone (B97240) have shown selective activity for α4* nAChR with diminished muscarinic action researchgate.net.

Development of Novel Arecoline-Linked Conjugates (e.g., Amino Acid Derivatives)

The conjugation of arecoline with other molecular entities, such as amino acids, represents a strategy to create novel derivatives with potentially altered or enhanced biological activities. Research has reported the synthesis of arecoline derivatives containing amino acid fragments, which were then evaluated for their fungicidal activities researchgate.net. These conjugates aim to leverage the properties of both the arecoline scaffold and the amino acid moiety.

Optimization of this compound Synthesis for Research Applications

The synthesis of this compound for research purposes involves optimizing reaction conditions to ensure purity, yield, and reproducibility. Quaternization of arecoline with methyl iodide is the direct method to form this compound wikipedia.orgvulcanchem.comresearchgate.net. While specific optimization details for this compound are not extensively detailed, general principles of organic synthesis optimization, such as employing microwave irradiation to reduce reaction times and improve yields, are applicable to the synthesis of related compounds researchgate.netresearchgate.net. The goal is to provide reliable access to these compounds for pharmacological studies.

Pharmacological Mechanisms and Receptor Interaction Studies of Arecoline Methiodide

Cholinergic Receptor Agonism and Modulation

Arecoline (B194364) methiodide functions as a partial agonist at various muscarinic and nicotinic acetylcholine (B1216132) receptors. Its interactions are characterized by varying affinities, efficacies, and downstream signaling pathways, which collectively define its pharmacological actions.

Muscarinic Acetylcholine Receptor (mAChR) Subtype Interactions

Arecoline methiodide exhibits significant activity across several muscarinic acetylcholine receptor (mAChR) subtypes, playing a role in parasympathetic nervous system functions.

This compound acts as a partial agonist at muscarinic acetylcholine receptors, showing activity across multiple subtypes, including M1, M2, M3, and M4. Studies indicate that arecoline generally lacks marked selectivity among these M1-M4 subtypes plos.org. Its efficacy as a partial agonist means it can activate these receptors but to a lesser extent than full agonists like acetylcholine. Specifically, arecoline has been shown to mediate contractions in smooth muscle tissues, such as the rabbit colon, primarily through the M3 receptor ekb.eg. Furthermore, molecular docking simulations suggest strong binding affinities for arecoline to zebrafish M3a and M3b muscarinic receptor subtypes, and the hyperactivity induced by arecoline in zebrafish larvae can be rescued by co-incubation with antagonists for M1 to M4 mAChR subtypes, underscoring its broad interaction with these receptors mdpi.com.

While detailed dissociation kinetics for this compound at specific mAChR subtypes are not extensively documented in the provided literature, binding affinity data offers insight into its interactions. For arecoline hydrobromide, a closely related form, binding affinity (EC50) at the M1 muscarinic receptor has been reported in the range of 7–410 nM, with an IC50 of 80 nM at the M3 receptor . These values suggest a moderate to high affinity for these subtypes, consistent with its role as a muscarinic agonist. The general lack of selectivity among M1-M4 subtypes implies comparable binding affinities across these receptors, although precise quantitative data for this compound specifically at all mAChR subtypes remains an area for further detailed investigation.

Agonistic Activity at M1, M2, M3, and M4 Receptors

Nicotinic Acetylcholine Receptor (nAChR) Subtype Interactions

This compound also modulates the function of nicotinic acetylcholine receptors (nAChRs), particularly those implicated in addiction and neurological processes.

Arecoline is recognized as a partial agonist at various nicotinic acetylcholine receptor subtypes. Notably, it exhibits partial agonism with approximately 6-10% efficacy at receptors containing α4 and β2 subunits (α4β2) and those containing α6 and β3 subunits (α6), as observed in Xenopus oocytes plos.org. These subtypes are considered critical in mediating the addictive properties of nicotine. Additionally, arecoline functions as a silent agonist at the α7 nAChR subtype. In this capacity, it does not activate the receptor on its own but can produce substantial activation when co-applied with positive allosteric modulators plos.org. This silent agonism at α7 receptors may underlie some of its anti-inflammatory effects plos.org. While some studies suggest it may act as a weak partial agonist or even an antagonist at α4 and α6 receptors in frogs wikipedia.org, the prevailing evidence points to partial agonism in mammalian systems plos.org.

The interaction of this compound with nicotinic acetylcholine receptors involves distinct effects on ion channel gating and receptor conformation. Studies using the Torpedo nicotinic acetylcholine receptor have shown that the binding kinetics of this compound are consistent with a model involving sequential conformational transitions of the receptor-ligand complex researchgate.net. Furthermore, this compound has been observed to preferentially induce a lower conductance state (34 pS) in nicotinic acetylcholine receptor channels, contrasting with more flexible agonists like carbamylcholine (B1198889) which induce both lower (34 pS) and higher (56 pS) conductance states with similar frequency researchgate.net. This preference for the lower conductance state is attributed to the relative rigidity of this compound, which restricts the conformational flexibility of the receptor-ligand complex researchgate.net.

Compound List

Comparative Activity with Other Nicotinic Agonists

Research comparing the activity of this compound and its close analogs with other known nicotinic agonists has revealed varying potencies and efficacies across different receptor subtypes and experimental models. While direct comparative data specifically for this compound can be limited, studies involving related compounds like arecolone methiodide and isoarecolone (B10153) methiodide provide insights into its potential profile.

Isoarecolone methiodide, an analog, has been noted as one of the most potent nicotinic agonists tested, exhibiting significantly higher potency than carbamylcholine at the frog neuromuscular junction nih.gov. In studies using Torpedo nicotinic acetylcholine receptors, arecolone methiodide demonstrated approximately 3-fold greater potency than acetylcholine, although its maximum flux rate was lower nih.gov. Another study found that isoarecolone methiodide was the most potent among several tested agonists at the frog neuromuscular junction nih.gov. This compound itself has been synthesized and used in comparative studies, with its quaternary salt form showing differential activity compared to its tertiary amine precursor deepdyve.com. Specifically, the quaternary arecolinium N-metho salt (methiodide) was found to be significantly less potent than the tertiary arecolinium ion on the guinea-pig ileum but showed greater activity than carbachol (B1668302) on the frog rectus abdominis muscle deepdyve.com.

Table 1: Comparative Potency of Nicotinic Agonists (Relative to Carbamylcholine)

| Agonist | Relative Potency (vs. Carbamylcholine) | Receptor/Tissue Studied | Reference |

| This compound | ~1.4x (as arecolinium ion) | Guinea-pig ileum | deepdyve.com |

| This compound | ~1x (as N-methylarecolinium) | Frog rectus abdominis | deepdyve.com |

| Arecolone methiodide | ~8.6x | Frog rectus abdominis | |

| Isoarecolone methiodide | ~50x | Frog neuromuscular junction | nih.gov |

| Acetylcholine (ACh) | ~1x (baseline) | Torpedo nicotinic AChR (flux studies) | nih.gov |

| Arecolone methiodide | ~3x (EC50) | Torpedo nicotinic AChR (flux studies) | nih.gov |

Modulation of Neurotransmitter Systems Beyond Cholinergic Pathways

This compound and its parent compound, arecoline, influence neurotransmitter systems beyond the cholinergic pathway, impacting dopaminergic, GABAergic, and monoaminergic systems.

Impact on Dopaminergic Neurotransmission Pathways

Arecoline has been implicated in modulating dopaminergic neurotransmission, which is thought to contribute to its stimulant and addictive properties wikipedia.org. Studies indicate that arecoline can promote the release of dopamine (B1211576) by binding to both muscarinic and nicotinic acetylcholine receptors researchgate.net. Electrophysiological recordings in rats have shown that arecoline significantly enhances the firing rates and burst activities of ventral tegmental area (VTA) dopaminergic neurons frontiersin.org. This enhancement in dopaminergic neuron activity leads to increased dopamine levels, particularly through burst firings which strongly promote synaptic dopamine release frontiersin.org.

Effects on GABAergic System via Metabolites (e.g., Arecaidine)

The primary metabolite of arecoline, arecaidine (B1214280), plays a crucial role in modulating the GABAergic system. Arecaidine acts as a gamma-aminobutyric acid (GABA) reuptake inhibitor wikipedia.org. Research has demonstrated that arecaidine and other areca nut constituents, such as guvacine, inhibit the uptake of GABA by neuronal slices nih.gov. Furthermore, electrophoretic application of arecaidine has been shown to enhance the inhibitory actions of GABA on the firing of spinal neurons nih.gov. This inhibition of GABA uptake and enhancement of GABAergic inhibitory effects by arecaidine can contribute to altered neuronal excitability and potentially influence other neurotransmitter systems, including dopamine researchgate.net.

Influence on Central Monoaminergic Neurotransmission (Norepinephrine, Serotonin)

While direct evidence for this compound's impact on norepinephrine (B1679862) and serotonin (B10506) is less extensive, studies on arecoline suggest some influence. One study reported that arecoline intervention in mice led to significantly reduced concentrations of dopamine in the liver and serotonin (5-HT) in the brain tissue nih.gov. This finding indicates a potential interaction with serotonergic pathways, although the precise mechanisms and implications for central monoaminergic neurotransmission require further investigation. There is limited direct information regarding the effects of this compound specifically on norepinephrine levels or pathways.

Intracellular Signaling Cascades and Pathway Activation

This compound, through its parent compound arecoline, interacts with various receptors, initiating downstream intracellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

Arecoline acts as a partial agonist at both muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs) wikipedia.orgresearchgate.netplos.org. Muscarinic receptors are a major class of G-protein coupled receptors (GPCRs). Specifically, arecoline has been identified as a ligand for M1, M2, and M3 muscarinic receptor subtypes researchgate.net. Its action on the M3 muscarinic receptor, for instance, has been shown to stimulate distal colonic contraction via a pathway involving extracellular calcium influx and calcium store release nih.gov. This activation of muscarinic GPCRs initiates intracellular signaling cascades, typically involving G-proteins that modulate second messenger systems, ion channel activity, and ultimately cellular responses. The partial agonism suggests that while it can bind and activate these receptors, it may not elicit the maximal response achievable by full agonists.

Compound List:

this compound

Arecoline

Arecaidine

Guvacine

Nicotine

Acetylcholine

Carbamylcholine

Anatoxin-a

Isoarecolone methiodide

Arecolone methiodide

Ferruginine (B134780) methiodide

(-)-Cytisine

(+/-)-Muscarone

Tetramethylammonium ion (TMA)

PNU-120696

Cellular and Subcellular Investigations of Arecoline Methiodide

Genotoxicity and DNA Integrity Studies

There is a lack of specific studies on the genotoxicity and effects on DNA integrity of arecoline (B194364) methiodide in the available search results.

No direct DNA damage assessments specifically attributed to arecoline methiodide were found in the search results.

Information regarding chromatin structure alterations induced by this compound is not present in the search results.

Preclinical Pharmacological and Toxicological Investigations of Arecoline Methiodide

Neuropharmacological Effects in Animal Models

Arecoline (B194364) has demonstrated significant modulatory effects on the central nervous system in various animal models, impacting behavior, cognition, neural activity, and neurochemistry.

Preclinical studies have explored arecoline's influence on animal behavior, particularly locomotor activity and social interactions. In zebrafish larvae, arecoline has been shown to induce locomotor hyperactivity, even at low concentrations nih.govzenodo.org. Adult zebrafish exposed to arecoline exhibited slightly increased locomotor activity and tightening shoaling formations nih.gov. Conversely, other studies in mice have reported mixed effects on locomotor activity, with some indicating suppression or altered movements mdpi.comnih.govmdpi.com, while others noted increased exploratory behavior and spontaneous activity mdpi.com. Arecoline has also been associated with enhanced physical performance markers, such as improved grip strength and delayed fatigue onset in mice mdpi.com. Regarding social behavior, extract of Areca catechu containing arecoline ameliorated social activity deficits in a mouse model of demyelination nih.gov. In contrast, other areca alkaloids like arecaidine (B1214280) and guvacoline (B1596253) induced social behavior abnormalities in zebrafish, while arecoline led to tightening shoaling nih.gov.

Table 1: Effects on Locomotor Activity and General Behavior in Animal Models

| Species | Treatment | Observation | Reference(s) |

| Zebrafish larvae | Arecoline | Increased locomotor activity/hyperactivity | nih.govzenodo.org |

| Adult Zebrafish | Arecoline | Slightly increased locomotor activity | nih.gov |

| Mice | Arecoline | Increased exploratory behavior/spontaneous activity | mdpi.com |

| Mice | Arecoline | Enhanced grip strength, delayed fatigue onset | mdpi.com |

| Mice (demyelination model) | ANE (with Arecoline) | Enhanced social activity | nih.gov |

Arecoline has consistently shown potential in enhancing cognitive functions, including learning and memory, across various animal models scholarsresearchlibrary.comwikipedia.orgmdpi.comnih.govnih.goviiab.menih.govnih.gov. Studies have demonstrated its ability to improve spatial working memory in rodents nih.govnih.gov and attenuate memory impairments nih.gov. Furthermore, arecoline has been investigated for its potential to improve memory retention in models relevant to Alzheimer's disease nih.gov. Its action as a muscarinic acetylcholine (B1216132) receptor agonist is considered crucial for these cognitive benefits, as these receptors play significant roles in memory processes nih.gov.

Table 2: Effects on Cognitive Function in Animal Models

| Model/Task | Treatment | Outcome | Reference(s) |

| Spatial working memory (mice) | Arecoline | Improved alternation behavior | nih.govnih.gov |

| Memory retention (Alzheimer's model) | Arecoline | Improved memory retention | nih.gov |

| General cognitive function (animal models) | Arecoline | Enhancement of learning and memory | scholarsresearchlibrary.comwikipedia.orgmdpi.comnih.goviiab.me |

Neuroimaging and molecular studies indicate that arecoline can induce region-specific neural activation. Investigations have revealed a marked increase in neuronal activity within the hippocampus, as evidenced by elevated c-Fos expression, following arecoline administration frontiersin.org. This suggests a selective modulation of hippocampal circuitry, a region vital for learning and memory frontiersin.org. Additionally, arecoline has been shown to increase local cerebral glucose utilization (LCGU) and local cerebral blood flow (LCBF), particularly in the hippocampus, although the coupling between these parameters can vary with dose and duration of administration nih.gov. Furthermore, arecoline has been observed to enhance the firing rates and burst activities of dopaminergic neurons in the Ventral Tegmental Area (VTA), a region implicated in reward and addiction pathways nih.gov.

Arecoline's neurochemical effects involve modulation of key neurotransmitter systems. It acts as a partial agonist at both muscarinic and nicotinic acetylcholine receptors scholarsresearchlibrary.comwikipedia.orgnih.goviiab.mechemicalbook.inekb.eg. Studies in mice have shown that arecoline can reduce acetylcholine (ACh) levels in the cortex and subcortical regions, albeit sometimes at the limit of statistical significance nih.gov. Arecoline also influences monoamine levels; it has been shown to increase dopamine (B1211576) (DA) levels in the cortex nih.gov and liver tissue nih.gov, and is associated with increased dopaminergic neurotransmission in the mesolimbic pathway wikipedia.org. Conversely, arecoline has been found to significantly reduce serotonin (B10506) (5-HT) levels in both serum mdpi.com and brain tissue nih.govmdpi.com, and to decrease norepinephrine (B1679862) (NE) levels in the mouse brain nih.gov. While arecoline affects various neurotransmitter systems, its impact on GABA levels is less clear, with some studies showing no significant change in serum GABA mdpi.com while others suggest inhibition of GABA uptake mdpi.com.

Table 3: Neurochemical Alterations in Mouse Brain Regions Following Arecoline Administration

| Brain Region | Neurotransmitter | Observation | Reference(s) |

| Cortex | Dopamine (DA) | Increased levels | nih.gov |

| Cortex | Acetylcholine (ACh) | Reduced levels (limit of significance) | nih.gov |

| Cortex | Norepinephrine (NE) | Reduced levels | nih.gov |

| Brain tissue | Serotonin (5-HT) | Significantly reduced levels | nih.govmdpi.com |

Neural Circuit Analyses and Region-Specific Activation (e.g., Hippocampus)

Gastrointestinal System Modulation Studies

Arecoline exhibits significant effects on the gastrointestinal tract, primarily by modulating smooth muscle motility and contraction.

Arecoline is known to stimulate smooth muscles in the gastrointestinal tract, including the duodenum and colon, through the activation of muscarinic acetylcholine receptors (mAChRs) wikipedia.orgekb.eg. Specifically, arecoline dose-dependently increases the contraction of rat distal colonic smooth muscle strips, a response mediated via the M3 muscarinic receptor researchgate.netnih.gov. Similar excitatory effects on colonic motility have been observed in rabbits, also mediated by the M3 receptor cps.org.twnih.gov. Furthermore, arecoline has been shown to enhance gastric motility researchgate.net. Extracts of areca nut, which contain arecoline, have been demonstrated to significantly boost contractions of gastric smooth muscle and muscle strips of the duodenum, ileum, and colon wikipedia.orgekb.eg.

Table 4: Effects of Arecoline on Gastrointestinal Smooth Muscle Motility

| Tissue | Species | Observation | Receptor Mediation | Reference(s) |

| Distal colon (longitudinal/circular) | Rat | Increased contraction (dose-dependent) | M3 receptor | researchgate.netnih.gov |

| Distal colon | Rabbit | Excitation of motility | M3 receptor | cps.org.twnih.gov |

| Gastric smooth muscle | Various | Increased contraction | Not specified | wikipedia.orgekb.eg |

| Duodenum, Ileum, Colon muscle strips | Various | Increased contraction | Not specified | wikipedia.orgekb.eg |

Compound List:

Arecoline

Arecoline methiodide

Receptor-Mediated Mechanisms in Gastrointestinal Tissues

Arecoline exerts significant effects on the gastrointestinal system, largely mediated through its action on muscarinic acetylcholine receptors (mAchRs) researchgate.netnih.govresearchgate.net. Preclinical studies demonstrate that arecoline stimulates intestinal smooth muscle contraction and promotes peristalsis by activating these receptors researchgate.netnih.gov. Specifically, research in rabbit colonic smooth muscle has shown that arecoline excites motility primarily via the M3 receptor subtype researchgate.netcps.org.tw. This was evidenced by the abolition of arecoline-induced contractions by atropine, a general muscarinic antagonist, and more specifically by 4-DAMP, an M3 receptor antagonist, while the M2 antagonist gallamine (B1195388) had no significant effect researchgate.netcps.org.tw. Arecoline also influences voltage-gated potassium channels within the gastrointestinal tract researchgate.net. Studies involving areca nut extracts, which contain arecoline, have shown increased contractions in gastric smooth muscle and segments of the duodenum, ileum, and colon researchgate.netnih.gov. Furthermore, arecoline has been observed to enhance digestive and absorptive capacities, potentially through the upregulation of M3 mRNA levels nih.gov.

Investigations into Other Organ Systems

Arecoline's influence extends beyond the gastrointestinal tract, impacting multiple organ systems with varying degrees of toxicity and pharmacological activity.

Hepatic System Investigations (e.g., Hepatotoxicity Mechanisms)

Arecoline has been identified as a contributor to hepatotoxicity researchgate.netnih.govresearchgate.net. In experimental studies using mice, arecoline administration led to significant increases in serum levels of liver enzymes, including alkaline phosphatase (ALP), glutamate (B1630785) oxaloacetate transaminase (GOT), and glutamate pyruvate (B1213749) transaminase (GPT) nih.gov. Concurrently, there was a significant decrease in key hepatic antioxidant markers such as reduced glutathione (B108866) (GSH), glutathione-S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase (CAT) in liver tissues nih.gov. These findings suggest that arecoline can induce liver damage and impair cellular defense mechanisms against oxidative stress. Arecoline has also demonstrated cytotoxic and genotoxic effects in hepatocytes researchgate.netresearchgate.net.

Table 1: Hepatic System Effects of Arecoline in Mice

| Parameter Measured | Control Group (Implied) | Arecoline Group | Change (vs. Control) | Citation |

| Serum ALP (U/L) | Baseline | Significantly Increased | Increased | nih.gov |

| Serum GOT (U/L) | Baseline | Significantly Increased | Increased | nih.gov |

| Serum GPT (U/L) | Baseline | Significantly Increased | Increased | nih.gov |

| Liver GSH (mg/g) | Baseline | Significantly Decreased | Decreased | nih.gov |

| Liver GST (U/mg) | Baseline | Significantly Decreased | Decreased | nih.gov |

| Liver SOD (U/mg) | Baseline | Significantly Decreased | Decreased | nih.gov |

| Liver CAT (U/mg) | Baseline | Significantly Decreased | Decreased | nih.gov |

Cardiovascular System Research (e.g., Vasodilation, Cardiac Hypertrophy Models)

The cardiovascular system is notably affected by arecoline, with implications for atherosclerosis and cardiac hypertrophy researchgate.netnih.govmedrxiv.org. Arecoline has been implicated in promoting atherosclerosis by interfering with lipoprotein metabolism, specifically by blocking high-density lipoprotein receptors and inhibiting low-density lipoprotein uptake by the liver nih.gov. Furthermore, it can induce vasospasm in coronary arteries, thereby increasing the risk of coronary artery diseases nih.gov. Habitual areca nut chewing, and by extension arecoline exposure, is associated with an elevated risk of ischemic heart disease and hypertension medrxiv.org.

Arecoline has also been shown to induce cardiotoxicity and cardiac hypertrophy in preclinical models nih.govresearchgate.net. The mechanisms underlying this cardiotoxicity involve the upregulation and activation of hypertrophy-related signaling pathways. These include IL-6-mediated activation of the MEK5/ERK5 and JAK2/STAT3 pathways, as well as mitogen-activated protein kinase signaling cascades nih.govresearchgate.net. Arecoline also leads to increased levels of calcineurin and NFATc3 in the heart, contributing to pathological remodeling and weakening of cardiac function, evidenced by elevated B-type natriuretic peptide (BNP) levels nih.gov.

Reproductive System Investigations (e.g., Sperm Motility, Testicular Effects)

Arecoline exhibits significant reproductive toxicity, impacting both male and female reproductive health nih.govresearchgate.netnih.gov. Studies have demonstrated its embryotoxic effects, impairing early embryonic development in various species nih.gov. In vitro investigations have revealed that arecoline has a detrimental and dose-dependent effect on human sperm motility nih.govnih.gov. Treatment with arecoline significantly reduces key sperm motility parameters, including average path velocity, curvilinear velocity, straight-line velocity, and linearity nih.gov. Moreover, arecoline induces the expression of cyclooxygenase-2 (COX-2) in sperm cells, which may contribute to inflammation and further impair motility nih.gov. The compound also increases reactive oxygen species (ROS) production, leading to oxidative stress and an upregulation of tumor necrosis factor α, which can directly damage sperm nih.gov.

In vivo studies using animal models corroborate these findings. Arecoline administration in rats and mice has been shown to induce spermatogenic damage, resulting in decreased sperm counts, reduced motility, and a lower proportion of normally shaped sperm nih.govnih.gov. Testicular weight has also been observed to decrease following arecoline exposure nih.gov. Additionally, arecoline can stimulate testicular Leydig cells, leading to an overproduction of testosterone (B1683101) nih.gov. Arecoline has also demonstrated cytotoxic effects on prostate cells, inducing cell cycle arrest nih.gov.

Table 2: Reproductive System Effects of Arecoline

| Parameter Measured | Model System | Control Group (Implied) | Arecoline Group | Change (vs. Control) | Citation |

| Sperm Motility (%) | Human Sperm (in vitro) | Baseline | Significantly Decreased | Decreased | nih.gov |

| COX-2 Expression in Sperm | Human Sperm (in vitro) | Low | Dose-dependent Increase | Increased | nih.gov |

| Sperm Count | Mice/Rats (in vivo) | Normal | Significantly Decreased | Decreased | nih.gov |

| Sperm Motility | Mice/Rats (in vivo) | Normal | Significantly Decreased | Decreased | nih.gov |

| Normal Sperm Morphology (%) | Mice/Rats (in vivo) | Normal | Significantly Decreased | Decreased | nih.gov |

| Testis Weight | Mice/Rats (in vivo) | Normal | Significantly Decreased | Decreased | nih.gov |

| Serum Testosterone | Mice/Rats (in vivo) | Baseline | Elevated | Increased | nih.gov |

Immunological Investigations

Arecoline has been shown to interfere with immune system function researchgate.netnih.govnih.gov. It can lead to an increase in pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-6, thereby amplifying inflammatory responses and contributing to tissue damage, for instance, in the intestinal tract nih.gov. Arecoline has also been linked to the upregulation of tumor necrosis factor α (TNF-α) nih.govmdpi.com and can affect other cytokines like transforming growth factor-β (TGF-β) mdpi.com. Evidence suggests interference with T-cell activation and cytokine production nih.gov.

Animal Models for Disease Mechanism Research

Animal models are crucial for elucidating the complex mechanisms underlying arecoline's effects and toxicity.

Gastrointestinal System: Rodent models, including rats and rabbits, have been utilized to investigate arecoline's impact on colonic smooth muscle motility, confirming the role of M3 receptors in mediating these actions researchgate.netcps.org.tw. Mouse models have also been employed to study the effects of arecoline on intestinal microbiota and neurotransmitter levels, offering insights into its broader systemic influence nih.govnih.gov.

Cardiovascular System: Sprague-Dawley rats have served as a model for studying arecoline-induced cardiac hypertrophy and cardiotoxicity, enabling researchers to identify key signaling pathways involved in myocardial remodeling and damage nih.govresearchgate.net.

Reproductive System: Studies using mice and rats have investigated the testicular toxicity of arecoline, documenting its adverse effects on sperm parameters and testicular tissue nih.govnih.gov.

Hepatic System: Mouse models have been instrumental in assessing arecoline-induced hepatotoxicity, allowing for the monitoring of liver enzyme levels and the evaluation of oxidative stress markers nih.gov.

Oral Carcinogenesis and Fibrosis: Animal models, particularly mice treated with arecoline, are commonly used to study the pathogenesis of oral submucous fibrosis (OSF) and oral squamous cell carcinoma (OSCC). These models help explore mechanisms such as reactive oxygen species generation, collagen deposition, and the involvement of specific signaling pathways in disease development mdpi.commaxapress.comnih.gov.

General Toxicity and Behavior: Mice models are also employed to examine general toxicity, including effects on locomotor activity, neurotransmitter regulation, and to investigate potential therapeutic applications, such as anti-fatigue activity nih.govnih.govnih.gov.

Compound List:

this compound

Arecoline

Acetylcholine

Arecaidine

Guvacoline

Guvacine

Atropine

Gallamine

4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide)

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Tumor Necrosis Factor α (TNF-α)

Transforming Growth Factor-β (TGF-β)

Based on the conducted searches, there is a lack of specific preclinical research findings and data pertaining to the chemical compound "this compound" in the context of neurological disorders, fibrotic conditions (such as oral submucous fibrosis), or cellular proliferation disorders.

The available research primarily focuses on "Arecoline" itself, or discusses "this compound" in relation to its chemical structure, its classification as a nicotinic agonist, or its role as an analogue to other compounds like anatoxin-a, rather than its specific application and effects in the preclinical models outlined. Consequently, it is not possible to generate the detailed, scientifically accurate article focusing solely on "this compound" as requested, with the required data tables and specific research findings for the specified sections.

Biotransformation and Metabolic Pathway Research of Arecoline Methiodide

Identification of Metabolites and Metabolic Pathways

Studies have identified numerous metabolites of arecoline (B194364), with some pathways being more dominant than others. The primary routes involve modifications to the ester group, the nitrogen atom, and the unsaturated bond within the molecule nih.govresearchgate.netnih.govnih.gov.

Hydrolysis to Arecaidine (B1214280) and Subsequent Transformations

A major metabolic pathway for arecoline is the hydrolysis of its ester group, yielding arecaidine ekb.egnih.govnih.goviarc.fr. This reaction is facilitated by esterase enzymes, particularly carboxylesterases, and can also be influenced by alkaline conditions, such as those present when lime is mixed with areca nuts wikipedia.orgresearchgate.netinchem.org. Arecaidine, a significant metabolite, itself undergoes further biotransformation. These subsequent transformations include N-oxidation, conjugation to form mercapturic acids, and reduction of its double bond to produce N-methylnipecotic acid nih.govresearchgate.nettaylorandfrancis.com.

N-Oxidation Pathways

Arecoline can undergo N-oxidation, a process catalyzed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3 in humans, forming arecoline N-oxide (ANO) mdpi.comnih.gov. This pathway is considered a significant route of arecoline metabolism ekb.egnih.govnih.govnih.gov. Research suggests that arecoline N-oxide may exhibit stronger mutagenic and cytotoxic effects compared to arecoline itself mdpi.com.

Mercapturic Acid Formation

Mercapturic acid formation represents a detoxification pathway for arecoline and its metabolites. This process involves conjugation with glutathione (B108866), followed by acetylation to form mercapturic acid derivatives, which are then excreted in the urine nih.govmdpi.comresearchgate.netnih.gov. Arecoline can be conjugated to form arecoline mercapturic acid, and its N-oxide metabolite can form arecoline N-oxide mercapturic acid. Similarly, arecaidine can form arecaidine mercapturic acid researchgate.netfrontiersin.org. This conjugation pathway helps in reducing the toxicity of the parent compound and its reactive intermediates mdpi.com.

Enzymatic Mechanisms of Biotransformation

The biotransformation of arecoline is primarily mediated by specific enzyme systems.

Role of Carboxylesterases

Carboxylesterases (EC 3.1.1.1) play a critical role in the initial step of arecoline metabolism, catalyzing the hydrolysis of the ester linkage to produce arecaidine nih.govnih.govinchem.org. In vitro studies have indicated that these enzymes, found in tissues such as the liver and kidney, are responsible for this conversion inchem.org. The activity of carboxylesterases is thus central to channeling arecoline into its subsequent metabolic fates.

Metabolite Profile in Mouse Urine

Research investigating the metabolic fate of arecoline in mice has identified several key urinary metabolites. The relative proportions of these metabolites provide insight into the dominant biotransformation pathways.

| Metabolite | Percentage of Dose Excreted (0-12 h urine) |

| Unchanged Arecoline | 0.3–0.4% |

| Arecaidine | 7.1–13.1% |

| Arecoline N-oxide (ANO) | 7.4–19.0% |

| N-methylnipecotic acid | 13.5–30.3% |

Note: Data is based on studies involving arecoline administration in mice researchgate.netnih.gov.

The identified metabolic pathways highlight the complex biotransformation of arecoline, involving ester hydrolysis, oxidation, reduction, and conjugation, primarily mediated by enzymes like carboxylesterases and flavin-containing monooxygenases.

Advanced Research Methodologies and Analytical Techniques for Arecoline Methiodide Studies

Spectroscopic and Chromatographic Characterization

The precise characterization and quantification of arecoline (B194364) methiodide rely heavily on a combination of chromatographic separation and spectroscopic detection methods. These techniques provide the sensitivity and specificity required to analyze the compound, often in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool for the quantitative analysis of arecoline and its derivatives, including arecoline methiodide. This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

Methodologies have been developed for the determination of arecoline in various biological matrices. For instance, an LC-MS/MS procedure was established for the analysis of arecoline in breast milk, which utilized liquid-liquid extraction and could be adapted for this compound. researchgate.net In another application, a sensitive LC-MS/MS method was developed for the quantification of arecoline in rat plasma. nih.gov This method demonstrated high sensitivity with a linear range of 1-1000 ng/mL. nih.gov The instability of arecoline in rat plasma due to hydrolysis by carboxylesterases presented a significant challenge, which was overcome by using 5% formic acid as a stabilizer. nih.gov

For metabolite identification, LC-MS/MS is employed to detect and structurally elucidate metabolic products. ijpras.com The process often involves comparing the fragmentation patterns of the parent drug with those of its potential metabolites. ijpras.com High-resolution mass spectrometry (HRMS) coupled with LC is particularly valuable for distinguishing between isobaric ions and confirming elemental compositions. ijpras.comlcms.cz In the context of arecoline, LC-MS/MS has been used to identify major metabolites such as arecaidine (B1214280) and arecoline N-oxide. nih.gov The multiple reaction monitoring (MRM) mode is typically used for detection, with specific precursor-to-product ion transitions selected for each analyte to ensure high selectivity and sensitivity. nih.gov For example, the transition of m/z 156.2 → 53.2 has been used for arecoline. nih.gov

Table 1: LC-MS/MS Parameters for Arecoline and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Arecoline | 156.2 | 53.2 |

| Arecaidine | 142.2 | 44.2 |

| Arecoline N-oxide | 172.2 | 60.2 |

This table is based on data from a study on the simultaneous quantification of arecoline and its metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation of molecules like this compound. While specific NMR data for this compound is not detailed in the provided search results, the principles of NMR are well-established for confirming the structure of organic compounds. ¹³C NMR spectral studies have been conducted on arecoline, and the effects of protonation and quaternization at the nitrogen atom, as in the formation of a methiodide salt, are known to cause significant shifts in the carbon resonances, aiding in unambiguous assignments. capes.gov.br This technique would be critical in confirming the successful synthesis of this compound from arecoline and iodomethane, a described synthetic route.

Receptor Binding Assays and Functional Electrophysiology

Understanding the interaction of this compound with its biological targets, primarily nicotinic and muscarinic acetylcholine (B1216132) receptors, requires specialized assays that can measure binding affinity and functional consequences of this binding.

Radioligand Binding Studies

Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for a specific receptor. sygnaturediscovery.com These assays use a radiolabeled compound (radioligand) that binds to the receptor of interest. A test compound, such as this compound, is then introduced to compete with the radioligand for the binding sites. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, which reflects its binding affinity.

These studies can be performed in various formats, including competition assays, saturation analysis, and kinetic assays, using either recombinant cell lines or native tissues. sygnaturediscovery.com For example, in competition studies with muscarinic receptors, arecoline has been shown to have varying affinities for different subtypes. unc.edu While specific Ki values for this compound were not found, the methodology is directly applicable. The general procedure involves incubating a membrane preparation containing the target receptor with a fixed concentration of a suitable radioligand and varying concentrations of the competing unlabeled ligand (e.g., this compound). giffordbioscience.com The amount of bound radioactivity is then measured to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the Ki value is calculated. giffordbioscience.com

Patch-Clamp Techniques for Ion Channel Current Measurement

Patch-clamp techniques are powerful electrophysiological methods used to measure the ion flow through single ion channels. This is particularly relevant for studying the effects of ligands like this compound on ligand-gated ion channels, such as the nicotinic acetylcholine receptor (nAChR). The technique allows for the direct observation of the opening, closing, and conductance properties of individual channels in response to an agonist.

Studies on semirigid nicotinic agonists, including this compound, have utilized these techniques to evaluate the properties of the ion channels they activate. For instance, research on arecolone methiodide, a structurally similar compound, showed that it preferentially induced a lower conductance state of the Torpedo nAChR compared to the more flexible agonist carbamylcholine (B1198889). nih.gov This suggests that the rigidity of the agonist molecule can influence the conformational state and thus the conductance of the receptor-channel complex. nih.gov Fourier analysis of the end-plate current noise resulting from the application of agonists like this compound to muscle fibers can be used to determine average channel lifetimes and conductances. These studies have revealed that while channel lifetimes are voltage-dependent, the channel conductance varies significantly among different agonists.

Table 2: Comparative Channel Properties of Nicotinic Agonists

| Agonist | Relative Potency (vs. Carbamylcholine) | Channel Conductance | Key Finding |

|---|---|---|---|

| Arecolone methiodide | 8.6 | Varied | Preferentially induced lower conductance state. nih.gov |

| Carbamylcholine | 1.0 | 56 pS and 34 pS | Induced two conductance states with similar frequency. nih.gov |

This table presents comparative data for arecolone methiodide, a close analog of this compound, to illustrate the type of data obtained from patch-clamp studies.

Receptor Intrinsic Fluorescence Studies

Changes in the intrinsic fluorescence of a receptor, typically from tryptophan residues, can be used to monitor ligand binding and subsequent conformational changes in real-time. This technique offers a way to study the kinetics of receptor-ligand interactions without the need for a labeled ligand.

The binding of arecolone methiodide to the Torpedo nicotinic acetylcholine receptor has been monitored using changes in the receptor's intrinsic fluorescence. nih.gov The data from these studies supported a model where the initial binding event is followed by a series of conformational transitions within the receptor-ligand complex. nih.gov This method provides valuable kinetic information that complements the equilibrium data obtained from radioligand binding assays. It was observed that arecolone methiodide binds with high affinity (Kd = 99 ± 12 nM) to two sites per receptor at equilibrium. nih.gov

Cellular and Molecular Biology Techniques

Advanced research into the effects of arecoline, a primary alkaloid of the areca nut, relies heavily on a suite of sophisticated cellular and molecular biology techniques. These methodologies allow scientists to dissect the intricate mechanisms through which arecoline influences cellular behavior, gene expression, and tissue structure. By utilizing in vitro cell models and sensitive analytical tools, researchers can observe and quantify the compound's impact at a microscopic and sub-microscopic level, providing foundational knowledge for its biological activities.

Cell Culture Models for Mechanistic Investigations

Cell culture serves as a fundamental tool for investigating the direct effects of arecoline on various cell types, enabling detailed mechanistic studies in a controlled environment. Researchers employ a diverse range of primary cells and established cell lines to model different biological systems and disease states. For instance, oral submucous fibrosis (OSF), a precancerous condition linked to areca nut use, is often studied using primary rat oral mucosal fibroblasts (ROMF) researchgate.net. In these models, arecoline has been shown to induce the expression of proteins related to the extracellular matrix (ECM) researchgate.net.

The investigation of arecoline's role in cancer progression utilizes various cancer cell lines. Studies on oral squamous cell carcinoma (OSCC) have used cell lines like CAL33 and UM2 to demonstrate how arecoline can induce epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis nih.gov. Beyond oral cancers, the cytotoxic effects of arecoline have been explored in human leukemia K562 cells, prostate cancer PC-3 cells, and liver cancer HA22T/VGH cells ekb.egresearchgate.netresearchgate.net.

Furthermore, to understand the broader systemic effects, researchers have turned to other cell types. Human keratinocyte (HaCaT) cells are used to study skin-related effects, while human endometrial Ishikawa cells help in examining impacts on the female reproductive system researchgate.netresearchgate.netresearchgate.net. The neurotoxic potential of arecoline is investigated using cell lines like the mouse hippocampal HT22 cells researchgate.net. These varied cell culture models are indispensable for elucidating the specific cellular pathways that arecoline modulates.

Table 1: Examples of Cell Culture Models in Arecoline Research

| Cell Line/Primary Cell Type | Tissue of Origin | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| Primary Rat Oral Mucosal Fibroblasts (ROMF) | Rat Oral Mucosa | Oral Submucous Fibrosis (OSF) | Arecoline induces changes in extracellular matrix (ECM) components. | researchgate.net |

| CAL33, UM2, SCC-25 | Human Oral Squamous Cell Carcinoma | Oral Cancer Metastasis | Arecoline promotes epithelial-mesenchymal transition (EMT), migration, and invasion. | nih.govresearchgate.net |

| HaCaT | Human Keratinocytes | Fibrosis, Gene Expression | Arecoline induces the expression of TGF-β downstream target genes. | researchgate.net |

| K562 | Human Leukemia | Cytotoxicity, Apoptosis | Arecoline induces cell death. | ekb.eg |

| PC-3 | Human Prostate Cancer | Apoptosis, Cell Cycle | Arecoline elevates reactive oxygen species (ROS) and affects cell viability. | researchgate.net |

| HA22T/VGH | Human Liver Cancer | Apoptosis, Cell Signaling | Arecoline induces morphological changes and apoptosis. | researchgate.net |

| Ishikawa | Human Endometrial Adenocarcinoma | Cell Junctions | Arecoline disrupts the localization of junctional proteins like E-cadherin. | researchgate.net |

| TM4 | Mouse Testicular Sertoli Cells | Cell Junctions | Arecoline alters the expression of zonula occludens-1 (ZO-1) protein. | researchgate.net |

| HT22 | Mouse Hippocampal Cells | Neurotoxicity | Arecoline causes cytotoxicity and induces apoptosis via endoplasmic reticulum stress. | researchgate.net |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In arecoline research, it is particularly valuable for assessing the compound's effects on fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis).

Studies have employed flow cytometry to investigate how arecoline induces cytotoxicity. For example, in human keratinocyte (HaCaT) cells, this technique has been used to examine cell cycle arrest researchgate.net. By staining cells with fluorescent dyes that bind to DNA, researchers can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing whether the compound causes cells to halt their division at a specific checkpoint.

Similarly, flow cytometry is a cornerstone for studying apoptosis. In studies involving prostate cancer cells (PC-3) and neuroblastoma cells (HT22), researchers have used flow cytometry to detect the hallmarks of apoptosis induced by arecoline researchgate.net. This can involve assays that measure the externalization of phosphatidylserine (B164497) (a marker of early apoptosis), DNA fragmentation, or the activation of caspases, which are key enzymes in the apoptotic pathway. This technique provides quantitative data on the extent to which arecoline can trigger cell death in different cell populations researchgate.net.

Immunofluorescence and Histological Staining for Tissue and Cellular Morphology

Immunofluorescence (IF) and histological staining are vital visualization techniques for examining the effects of arecoline on the structure and organization of cells and tissues.

Histological Staining : This involves using various dyes to add color and contrast to tissue sections, allowing for the observation of morphology under a microscope. Hematoxylin and Eosin (H&E) staining is a standard method used to visualize general tissue architecture arxiv.org. In preclinical models of oral submucous fibrosis, H&E and Masson's trichrome staining are used to characterize the pathological changes induced by arecoline, such as increased collagen deposition, which is a hallmark of fibrosis researchgate.netnih.gov.

Immunofluorescence (IF) : IF is a more specific technique that uses fluorescently-labeled antibodies to detect the location of specific proteins within a cell or tissue nih.gov. This method provides detailed spatial information that complements the quantitative data from Western blotting. In studies using human endometrial Ishikawa cells, immunofluorescence was employed to visualize the distribution of the cell adhesion protein E-cadherin researchgate.net. The results showed that arecoline treatment disrupted the normal localization of E-cadherin at the cell periphery, indicating a breakdown in cell-to-cell junctions researchgate.net. Similarly, IF has been used to show that arecoline can induce the redistribution of the tight junction protein zonula occludens-1 (ZO-1) in testicular Sertoli cells researchgate.net.

Advanced Imaging and Neurophysiology

To understand the effects of arecoline on complex systems, particularly the central nervous system (CNS), researchers employ advanced imaging and neurophysiological techniques in preclinical animal models. These methods allow for the non-invasive or minimally invasive study of brain activity and structure in living organisms.

Brain Imaging Techniques in Preclinical Models

Investigating the psychoactive properties of arecoline requires sophisticated in vivo brain imaging techniques. These methods provide a dynamic view of how the compound alters neural activity, metabolism, and signaling across different brain regions.

One key approach is calcium imaging , which allows for the visualization of neural activity in real-time. A recent study used dynamic calcium imaging in the hippocampus of mice and found that arecoline administration led to a significant and sustained increase in the amplitude of calcium signals, indicating a potent activation of hippocampal neurons frontiersin.org. This technique provides high spatial and temporal resolution, revealing the immediate impact of the compound on specific neural circuits frontiersin.org.

Autoradiography is another powerful technique used to map the distribution of molecules in the brain. In one study, rats were administered radiolabeled fatty acids after arecoline treatment nih.gov. Quantitative autoradiography of brain sections revealed that arecoline selectively increased the incorporation of arachidonic acid and docosahexaenoic acid into certain brain regions. This suggests that arecoline stimulates brain lipid metabolism, a finding made possible by this imaging approach nih.gov.

While not yet extensively reported specifically for this compound, other advanced preclinical imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) hold great promise. These techniques can be used to quantitatively image neuroreceptors and metabolic processes in the brain, offering a path to better understand the mechanisms underlying arecoline's effects on addiction and cognition milabs.com. Interpreting findings from these neuroimaging techniques is often enhanced by correlation with data from postmortem tissue analysis frontiersin.org.

Calcium Imaging for Neuronal Activity Monitoring

Calcium imaging is a powerful technique used to visualize real-time neuronal activity by measuring fluctuations in intracellular calcium ion (Ca²⁺) concentrations. This method has been pivotal in elucidating the effects of arecoline on the central nervous system, particularly within the hippocampus, a brain region integral to learning and memory.

Dynamic calcium imaging studies have demonstrated that arecoline administration leads to a significant and sustained increase in the amplitude of calcium signals in hippocampal neurons. This neuronal activation is transient, typically peaking within the first 30 minutes and gradually returning to baseline levels after approximately 40 minutes. acs.orgacs.orgbohrium.com This pattern suggests a complex, time-dependent modulation of hippocampal circuits by the compound. acs.orgacs.orgbohrium.com The initial surge in calcium signaling is thought to reflect heightened neuronal excitability and synaptic plasticity, processes that are fundamental to memory formation. acs.org The subsequent return to baseline indicates a homeostatic regulatory mechanism, where the hippocampus stabilizes its activity following the transient stimulation. acs.org These findings highlight arecoline's region-specific influence on neural circuits and provide a window into its effects on cognitive processes. acs.orgacs.org

Table 1: Summary of Calcium Imaging Findings for Arecoline

| Finding | Brain Region | Time Course | Implication |

|---|---|---|---|

| Sustained increase in calcium signal amplitude | Hippocampus | Peaks within 30 mins, returns to baseline by 40 mins | Time-dependent modulation of neuronal activity acs.orgacs.orgbohrium.com |

| Enhanced neuronal excitability | Hippocampus | Initial phase post-administration | Potential influence on synaptic plasticity and memory formation acs.org |

| Homeostatic regulation | Hippocampus | Following initial peak | Stabilization of neural circuit activity acs.org |

Omics Approaches in Arecoline Research

"Omics" technologies provide a comprehensive, high-throughput analysis of biological molecules. In arecoline research, these approaches have been instrumental in profiling the extensive changes that occur at the metabolite, gene, and protein levels following exposure to the compound.

Metabolomics for Endogenous Metabolite Profiling

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. This technique has been used to map the metabolic fate of arecoline and to identify endogenous metabolites affected by areca nut extract.

A metabolomic investigation using ultra-performance liquid chromatography−time-of-flight mass spectrometry (UPLC-TOFMS) on urine from mice administered arecoline identified eleven of its metabolites. acs.orgnih.govresearchgate.net Key identified metabolites included arecaidine, arecoline N-oxide, arecaidine N-oxide, and N-methylnipecotic acid. acs.orgnih.gov Notably, N-methylnipecotic acid, a novel metabolite resulting from carbon-carbon double-bond reduction, was found to be the major metabolite of both arecoline and its primary metabolite, arecaidine. acs.orgnih.gov Further studies using liquid chromatography–mass spectrometry (LCMS) on fibroblast cell lines treated with areca nut extract revealed significant alterations in 17 metabolites, with pathways related to the transfer of acetyl groups and amino sugar metabolism being heavily modulated. bohrium.com

Table 2: Identified Metabolites of Arecoline in Mouse Urine Profiling

| Metabolite | Percentage of Dose Excreted (0-12h) | Metabolic Process |

|---|---|---|

| Unchanged Arecoline | 0.3 - 0.4% | - |

| Arecaidine | 7.1 - 13.1% | Hydrolysis |

| Arecoline N-oxide | 7.4 - 19.0% | N-oxidation |

| N-methylnipecotic acid | 13.5 - 30.3% | C-C double-bond reduction |

| Arecaidinylglycine | Identified | Conjugation |

| Arecoline mercapturic acid | Identified | Detoxification (Glutathione conjugation) |

Data sourced from a metabolomic study in mice. acs.orgnih.gov

Transcriptomics for Gene Expression Changes

Transcriptomics analyzes the complete set of RNA transcripts in a biological sample, revealing how gene expression patterns change under specific conditions. Studies on arecoline have used RNA sequencing to uncover significant alterations in gene expression in both the brain and other cell types.

In the hippocampus, transcriptomic analysis following arecoline treatment identified widespread and complex changes in gene expression. acs.org The analysis highlighted the significant modulation of pathways crucial for neuronal communication and function, particularly the "calcium signaling pathway" and "synaptic navigation". acs.org Genes associated with synaptic structure and plasticity were notably upregulated, suggesting that arecoline may facilitate structural changes in synapses. acs.org A separate transcriptomic study on a human monocyte cell line (THP-1) incubated with arecoline identified 15 genes with significant changes in expression. researchgate.net Among these, several have known associations with metabolic conditions, including the CLEC10A, MAPK8IP1, NEGR1, NQO1, and INHBE genes. researchgate.net

Proteomics for Protein Expression and Modification

Proteomics is the large-scale study of proteins, including their expression levels, structures, functions, and modifications. This methodology has been applied to understand how arecoline and areca nut extract impact the cellular proteome, particularly in the context of oral carcinogenesis and endothelial function.

One key area of research has been identifying post-translational modifications (PTMs). A study on endothelial cells demonstrated that arecoline can modulate the S-nitrosoproteome, a specific type of PTM where a nitric oxide group is added to a protein's cysteine residue. benthamdirect.com Using an iTRAQ-labeled shotgun proteomics approach, researchers identified 224 proteins with up-regulated S-nitrosylation and 159 with down-regulated S-nitrosylation following arecoline exposure. benthamdirect.com

Differential expression proteomics has also been employed. In oral cancer cell sublines chronically exposed to areca nut extract, isobaric mass tag (iTRAQ) labeling and mass spectrometry identified 196 differentially expressed proteins compared to control cells. acs.orgnih.gov A prominent finding was the differential expression of 24 proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer progression. acs.orgnih.gov Specifically, Keratin 17 (Krt17) was significantly upregulated in tissues from a murine model of arecoline-induced oral cancer. acs.orgnih.gov Another study investigating areca nut-related oral squamous cell carcinoma identified Matrix Metalloproteinase-10 (MMP10) as a protein of interest, potentially involved in extracellular matrix degradation. nih.gov

Future Research Directions and Unanswered Questions in Arecoline Methiodide Studies

Elucidation of Novel Molecular Targets and Signaling Pathways

Current understanding of arecoline (B194364) methiodide's biological actions is largely attributed to its known interactions with muscarinic acetylcholine (B1216132) receptors scholarsresearchlibrary.comontosight.ai. However, significant gaps remain in identifying all its molecular targets and fully mapping the downstream signaling pathways it influences. Future research should prioritize the discovery of novel, non-cholinergic targets that may contribute to its observed physiological effects. Advanced proteomic and genomic screening methods are needed to uncover these previously unidentified molecular interactions. Furthermore, detailed investigations into the specific intracellular signaling cascades, including kinase activation, second messenger dynamics, and transcriptional regulation initiated by arecoline methiodide, are essential for a comprehensive mechanistic understanding mdpi.com.

Structure-Activity Relationship Studies for Selective Receptor Modulators

This compound acts as a muscarinic agonist scholarsresearchlibrary.comontosight.ai, but its precise selectivity across the various muscarinic acetylcholine receptor subtypes (M1-M5) and its potential interactions with other receptor families remain areas requiring further investigation. Future research should undertake comprehensive structure-activity relationship (SAR) studies. This involves synthesizing and evaluating a series of this compound analogs to identify structural modifications that confer enhanced selectivity for specific receptor subtypes. The goal is to develop novel modulators that can target desired pathways with greater precision, thereby minimizing off-target effects and improving therapeutic outcomes researchgate.netekb.eg.

Development of Advanced Preclinical Models for Complex Disease Mechanisms

The utility of current preclinical models for investigating the complex disease mechanisms influenced by this compound, such as neurodegenerative disorders or gastrointestinal dysfunctions, may be limited scholarsresearchlibrary.comnih.gov. There is a pressing need to develop and validate more sophisticated preclinical models. This includes employing advanced techniques such as induced pluripotent stem cell (iPSC)-derived organoids, genetically engineered animal models that better mimic human pathologies, or more complex in vivo systems that capture the interplay of multiple biological factors. Such models are crucial for accurately assessing the efficacy and detailed mechanisms of action of this compound in disease contexts.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive, systems-level understanding of this compound's biological impact is currently lacking. Future research should employ integrated multi-omics approaches, combining data from transcriptomics, proteomics, metabolomics, and potentially epigenomics embrapa.brnih.govresearchgate.net. By analyzing these diverse molecular datasets concurrently, researchers can gain a holistic view of how this compound perturbs cellular networks, metabolic pathways, and gene expression profiles. This integrated strategy is vital for uncovering complex molecular mechanisms, identifying predictive biomarkers, and achieving a deeper comprehension of the compound's multifaceted effects on physiological processes and disease states embrapa.brnih.govnih.gov.

Exploration of this compound Analogs with Modulated Pharmacological Profiles

The development of novel analogs derived from this compound represents a significant opportunity for future research researchgate.netnih.gov. Synthesizing and characterizing a diverse library of derivatives with targeted structural modifications can lead to compounds with improved pharmacological profiles. This includes enhancing receptor selectivity, optimizing pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and potentially reducing toxicity. Such efforts are aimed at discovering next-generation therapeutic agents with tailored efficacy for specific clinical applications researchgate.netnih.gov.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing arecoline methiodide in laboratory settings?

- Methodological Guidance :

- Synthesis should follow protocols for quaternary ammonium salts, involving methylation of arecoline with methyl iodide under controlled pH and temperature. Include spectroscopic characterization (e.g., NMR, IR) and purity assessment via HPLC .

- For novel compounds, provide full synthetic details (reagents, conditions, yields) in the main text; for known derivatives, cite prior literature .

- Safety : Adhere to GHS guidelines (oral toxicity, Category 4) and implement PPE protocols during handling .

Q. How can researchers design in vivo experiments to assess this compound’s neuroactive effects?

- Experimental Design :

- Use zebrafish (Danio rerio) models for high-throughput behavioral assays. Measure anxiety-like behavior (e.g., shoaling, novel tank tests) and neurochemical changes (e.g., monoamine levels via HPLC) .

- Include dose-response curves (e.g., 1–50 mg/L) and control groups treated with vehicle solutions. Validate findings with molecular markers (e.g., c-fos, c-jun expression) .

- Ethics : Justify sample sizes in ethics applications and report demographic variables (age, sex) per NIH guidelines .

Q. What statistical approaches are appropriate for analyzing contradictory data in this compound studies?

- Data Analysis :

- Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to reconcile behavioral and biochemical data discrepancies. Use meta-analytical frameworks to compare results across studies .

- Report effect sizes and confidence intervals to quantify uncertainty. Pre-register hypotheses to reduce confirmation bias .

Advanced Research Questions

Q. How do neuroimmune mechanisms contribute to this compound’s chronic effects?

- Mechanistic Investigation :

- Profile microglial biomarkers (e.g., egr-2, ym1) via qPCR or RNA-seq in chronic exposure models. Cross-validate with immunohistochemistry .

- Use co-culture systems (neurons + microglia) to isolate immune-mediated pathways. Inhibit specific cytokines (e.g., IL-1β) to test causality .

- Replicability : Share raw RNA-seq data in repositories like GEO; document software versions (e.g., DESeq2 for differential expression) .

Q. What strategies address contradictions between in vitro and in vivo data on this compound’s receptor affinity?

- Conflict Resolution :

- Perform binding assays (e.g., radioligand displacement) under physiological conditions (pH 7.4, 37°C) to mirror in vivo environments .

- Use computational modeling (e.g., molecular dynamics simulations) to predict membrane permeability and bioavailability differences .

- Discuss limitations in translational relevance (e.g., cell lines vs. whole-organism metabolism) .

Q. How can researchers optimize protocols for detecting this compound’s genomic effects?

- Genomic Workflows :

- Combine ChIP-seq (for histone modifications) with CRISPR-Cas9 knockouts to validate gene targets. Use zebrafish mutants to assess phenotypic rescue .

- Include technical replicates and spike-in controls (e.g., ERCC RNA) to normalize sequencing depth .

- Data Integrity : Preprocess raw reads with tools like FastQC; deposit workflows in platforms like Galaxy .

Methodological Best Practices

- Replicability : Document all protocols in supplemental materials, including equipment models and software versions .

- Ethics : Justify open-ended survey questions in human studies to detect fraudulent responses .

- Transparency : Use PICO frameworks (Population, Intervention, Comparison, Outcome) to structure research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products